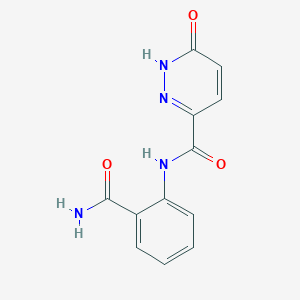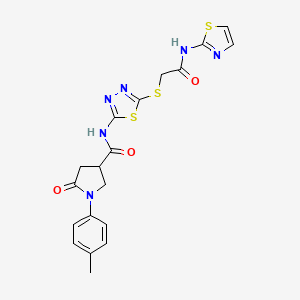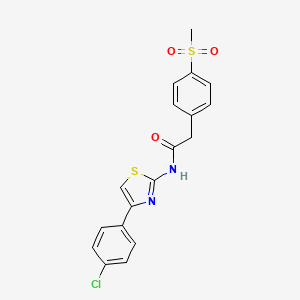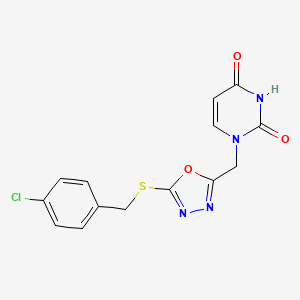![molecular formula C19H16FN5O B2405228 7-(2-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 681470-86-0](/img/structure/B2405228.png)
7-(2-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-(2-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of the triazolo[1,5-a]pyrimidine class . Triazolo[1,5-a]pyrimidines are a class of compounds that have been found to possess significant biological and pharmacological properties .
Synthesis Analysis
The synthesis of triazolo[1,5-a]pyrimidines involves reactions of hydrazonyl bromides with active methylene compounds . The reaction sequence involves the formation of 1,3,4,5-tetrasubstituted pyrazole derivatives, which then react with formamide, formic acid, and triethyl orthoformate to give the pyrazolo[3,4-d]pyrimidine derivatives .Molecular Structure Analysis
Triazolo[1,5-a]pyrimidines are five-member heterocyclic rings containing two carbon and three nitrogen atoms . The molecular structure of the compound can be further confirmed through techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving triazolo[1,5-a]pyrimidines are diverse. For instance, compounds of this class can react with benzhydrazide and hydrazine hydrate to afford pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined through various spectroscopic techniques. For instance, the 1H NMR spectra can provide information about the chemical environment of the hydrogen atoms in the molecule .Scientific Research Applications
Catalyst-Free Synthesis of Fused Six-Member Rings
This compound is used in the synthesis of new triazolo[1,5-a]pyrimidine, triazolo[5,1-b][1,3] thiazine and pyrazolo[1,5-a]pyrimidine derivatives . This series of fused six-member rings to triazole and pyrazole was prepared via the catalyst-free reaction .
Antiparasitic Properties
Triazolo[1,5-a]pyrimidine derivatives, which can be synthesized using this compound, have been found to exhibit antiparasitic properties .
Antibiotic and Antimicrobial Properties
These derivatives also show antibiotic and antimicrobial properties, making them useful in the treatment of various infections .
Calcium Channel Modulators
Triazolo[1,5-a]pyrimidine derivatives are reported as calcium channel modulators . This makes them potentially useful in the treatment of conditions related to calcium channels, such as certain cardiovascular diseases.
Corticotropin-Releasing Factor 1 Receptor Antagonists
These derivatives can act as corticotropin-releasing factor 1 receptor antagonists , which could make them useful in the treatment of disorders related to the stress response.
Cancer Treatment
Complexes of triazolo-pyrimidines with Pt and Ru, which can be synthesized using this compound, can be used for the treatment of cancer .
Anxiolytic Agents
Pyrazolo[1,5-a]pyrimidine ring, which can be synthesized using this compound, is found in many biologically active compounds that are anxiolytic .
Analgesic Agents
Many of these derivatives are also analgesic, providing potential for pain relief .
Mechanism of Action
Target of Action
Similar compounds with the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been found to inhibit cdk2 , a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
It’s known that compounds with similar structures have shown significant inhibitory activity against cdk2 . They interact with the active site of CDK2, forming essential hydrogen bonds with Leu83 . This interaction inhibits the kinase’s activity, leading to alterations in cell cycle progression .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle, a fundamental biochemical pathway. By inhibiting CDK2, the compound can induce cell cycle arrest at the G0-G1 stage . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart for similar compounds have shown suitable pharmacokinetic properties . These properties can help predict the compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, which impacts its bioavailability .
Result of Action
The compound’s interaction with CDK2 leads to significant alterations in cell cycle progression and induces apoptosis within cells . This results in the inhibition of cell proliferation, which can be particularly beneficial in the context of cancer treatment .
Future Directions
The future directions in the research of triazolo[1,5-a]pyrimidines could involve exploring their potential pharmacological applications further, given their significant biological activities . Additionally, the development of more efficient and regioselective synthesis methods could also be a focus .
properties
IUPAC Name |
7-(2-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O/c1-12-16(18(26)24-13-7-3-2-4-8-13)17(14-9-5-6-10-15(14)20)25-19(23-12)21-11-22-25/h2-11,17H,1H3,(H,24,26)(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQMYMPRLHRUEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3F)C(=O)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene](/img/structure/B2405147.png)

![2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide](/img/structure/B2405150.png)

![2-[(1-Methylpyrazol-4-YL)methylidene]propanedioic acid](/img/structure/B2405153.png)



![4-methyl-N-[phenyl(5-pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2405159.png)

![Tert-butyl 3-[[(5-bromopyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2405161.png)

![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B2405163.png)
